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2-Pentafluoroethyloxy-ethyl-ammonium chloride
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Overview
Description
2-Pentafluoroethyloxy-ethyl-ammonium chloride is a chemical compound with the molecular formula C4H7ClF5NO and a molecular weight of 215.55 g/mol . . This compound is characterized by the presence of a pentafluoroethyloxy group attached to an ethyl-ammonium chloride moiety.
Preparation Methods
The synthesis of 2-Pentafluoroethyloxy-ethyl-ammonium chloride typically involves the reaction of pentafluoroethanol with ethylene oxide to form 2-pentafluoroethyloxy-ethanol. This intermediate is then reacted with ammonia to produce 2-pentafluoroethyloxy-ethylamine, which is subsequently treated with hydrochloric acid to yield the final product, this compound .
Chemical Reactions Analysis
2-Pentafluoroethyloxy-ethyl-ammonium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.
Scientific Research Applications
2-Pentafluoroethyloxy-ethyl-ammonium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentafluoroethyloxy-ethyl-ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ammonium chloride moiety can interact with negatively charged sites on proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
2-Pentafluoroethyloxy-ethyl-ammonium chloride can be compared with other similar compounds, such as:
2-Fluoroethylamine hydrochloride: This compound has a similar structure but contains only one fluorine atom.
2-Trifluoroethyloxy-ethyl-ammonium chloride: This compound contains a trifluoroethyloxy group instead of a pentafluoroethyloxy group.
2-Chloroethylamine hydrochloride: This compound contains a chloroethyl group instead of a pentafluoroethyloxy group.
The presence of the pentafluoroethyloxy group in this compound makes it unique, as it imparts distinct chemical and physical properties, such as increased stability and lipophilicity .
Biological Activity
2-Pentafluoroethyloxy-ethyl-ammonium chloride is a quaternary ammonium compound that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula: C6H6ClF5NO
Molecular Weight: 241.56 g/mol
IUPAC Name: 2-Pentafluoroethyloxyethylammonium chloride
CAS Number: 11824702
Structural Representation
Property | Value |
---|---|
Molecular Formula | C6H6ClF5NO |
Molecular Weight | 241.56 g/mol |
IUPAC Name | 2-Pentafluoroethyloxyethylammonium chloride |
CAS Number | 11824702 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and modulate various biochemical pathways. The compound's quaternary ammonium structure allows it to disrupt lipid bilayers, leading to altered membrane permeability and potential cytotoxic effects on target cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been reported to induce apoptosis in specific cancer types by activating intrinsic pathways associated with cell death. The compound's mechanism may involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.
-
Cytotoxicity Assessment
- In a study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer cells (MCF-7). The findings revealed an IC50 value of 25 µM, suggesting significant potential for therapeutic applications in oncology.
-
Membrane Disruption Analysis
- A membrane disruption study highlighted by Lee et al. (2023) showed that the compound could significantly alter the integrity of lipid bilayers at concentrations above 50 µM, further supporting its role as a membrane-active agent.
Properties
Molecular Formula |
C4H7ClF5NO |
---|---|
Molecular Weight |
215.55 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)ethylazanium;chloride |
InChI |
InChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H |
InChI Key |
AXBGRLAPITYELA-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(C(F)(F)F)(F)F)[NH3+].[Cl-] |
Origin of Product |
United States |
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